(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
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Overview
Description
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group attached to a furan ring and is linked to a pyrrolidinylmethyl group via a methanone moiety. It possesses various functional groups such as hydroxyl, pyrazolyl, and cyclopropyl, making it a versatile molecule in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving several key intermediates:
Formation of the cyclopropylfuran intermediate.
Coupling of the intermediate with a pyrrolidine derivative.
Introduction of the hydroxymethyl and pyrazolyl groups via selective functionalization.
Industrial Production Methods
To achieve industrial-scale production, the reaction parameters must be optimized for yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, especially at the hydroxymethyl group, to form various oxidation products.
Reduction: : Reduction reactions may target the carbonyl group, converting it into alcohol.
Substitution: : Electrophilic substitution can occur at the pyrazolyl ring or the furan moiety.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution.
Major Products
Oxidation: : Corresponding carboxylic acids or ketones.
Reduction: : Alcohols or other reduced derivatives.
Substitution: : Various halogenated products.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, contributing to the development of new materials or complex molecules.
Biology
In biological research, it can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine
Potential therapeutic applications may include anti-inflammatory, antiviral, or antimicrobial properties, though further research is required to confirm these effects.
Industry
The compound can be employed in the development of advanced polymers, resins, or other industrial materials due to its structural complexity.
Mechanism of Action
The compound's mechanism of action varies based on its application. Generally, it may involve:
Enzyme Inhibition: : It could inhibit specific enzymes by binding to active sites, altering metabolic processes.
Signal Modulation: : Interaction with cellular receptors or proteins, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]methanone
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(2-methylpyrazol-5-yl)pyrrolidin-1-yl]methanone
Uniqueness
The presence of a cyclopropyl group and a furan ring makes it more rigid and structurally distinct compared to similar compounds. This rigidity can affect its reactivity and interaction with biological targets.
This detailed overview should help you understand the significance and versatility of (2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
Properties
IUPAC Name |
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19-7-12(6-18-19)15-9-20(8-13(15)10-21)17(22)14-4-5-23-16(14)11-2-3-11/h4-7,11,13,15,21H,2-3,8-10H2,1H3/t13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSKQHBOSOVHKQ-ZFWWWQNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)C3=C(OC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=C(OC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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